1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S15371735
CAS No.
M.F
C8H8IN5
M. Wt
301.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4...

Product Name

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-cyclopropyl-3-iodopyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C8H8IN5

Molecular Weight

301.09 g/mol

InChI

InChI=1S/C8H8IN5/c9-6-5-7(10)11-3-12-8(5)14(13-6)4-1-2-4/h3-4H,1-2H2,(H2,10,11,12)

InChI Key

KDNWHCLPHFQAGH-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=NC=NC(=C3C(=N2)I)N

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core structure. Its molecular formula is C5H4IN5C_5H_4IN_5 and it has a molecular weight of approximately 261.03 g/mol. The compound features an iodine atom at the 3-position and a cyclopropyl group attached to the nitrogen atom at the 1-position of the pyrazolo ring. This structure contributes to its unique chemical properties and potential biological activities.

The reactivity of 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is influenced by the presence of the iodine atom, which can participate in nucleophilic substitution reactions. The compound can undergo various transformations including:

  • Nucleophilic substitution: The iodine atom can be replaced by nucleophiles, leading to the formation of different derivatives.
  • Cyclization reactions: The cyclopropyl group may facilitate cyclization with other reactive species under certain conditions.
  • Reduction reactions: The compound may also be susceptible to reduction, particularly at the nitrogen centers.

These reactions can be explored for synthesizing novel compounds with tailored biological activities.

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial effects: Certain compounds have demonstrated activity against various bacterial strains.
  • Enzyme inhibition: Compounds similar to 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine may act as inhibitors for specific enzymes involved in disease pathways.

The specific biological activity of this compound requires further investigation to elucidate its mechanisms and potential therapeutic applications.

Synthesis of 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several methods:

  • Iodination of Pyrazolo[3,4-d]pyrimidine: Starting from an appropriate pyrazolo[3,4-d]pyrimidine precursor, iodination can be performed using iodine or iodine sources under acidic or basic conditions.
  • Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions or by utilizing cyclopropyl-containing reagents in nucleophilic substitution reactions.
  • Multi-step Synthesis: A combination of condensation reactions followed by functional group modifications can yield the desired compound.

Each method's efficiency and yield depend on reaction conditions such as temperature, solvent, and catalysts used.

1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical biology: As a tool compound for studying biological pathways involving pyrazolo[3,4-d]pyrimidines.

Further research is necessary to explore its full range of applications in medicinal chemistry.

Interaction studies involving 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine focus on its binding affinities to biological targets such as enzymes and receptors. Techniques like:

  • Molecular docking studies: To predict how well the compound binds to specific targets.
  • In vitro assays: To evaluate its efficacy in inhibiting target enzymes or pathways.

These studies help in understanding the compound's mechanism of action and its potential therapeutic roles.

Several compounds share structural similarities with 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Iodo-1H-pyrazolo[3,4-d]pyrimidinIodine at position 3Lacks cyclopropyl group
6-Chloromethyl-N,N-dimethylpyrazoloChloromethyl group at position 6Dimethyl substitution enhances solubility
4-Amino-3-Iodo-pyrazoloAmino group at position 4Increased polar character

These compounds differ primarily in their substituents and positions on the pyrazolo[3,4-d]pyrimidine scaffold, affecting their chemical reactivity and biological activity. The presence of the cyclopropyl group in 1-cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine provides unique steric and electronic properties that may enhance its biological profile compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

300.98244 g/mol

Monoisotopic Mass

300.98244 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types